molecular formula C14H14N4O2S B2557268 N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013807-96-9

N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2557268
CAS No.: 1013807-96-9
M. Wt: 302.35
InChI Key: UXPSSWOBHSLTOK-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring fused with a pyrazole ring, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form 6-methoxybenzo[d]thiazole.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with 1,3-diketones under basic conditions to form 1,3-dimethyl-1H-pyrazole.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole rings through an amide bond formation. This can be achieved by reacting 6-methoxybenzo[d]thiazole-2-carboxylic acid with 1,3-dimethyl-1H-pyrazole-5-amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide bond can be reduced to form an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 6-hydroxybenzo[d]thiazole derivatives.

    Reduction: Formation of N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-amine.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties. .

Comparison with Similar Compounds

N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be compared with other benzothiazole and pyrazole derivatives:

    Similar Compounds:

    Uniqueness: The presence of both benzothiazole and pyrazole rings in a single molecule provides unique reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-6-11(18(2)17-8)13(19)16-14-15-10-5-4-9(20-3)7-12(10)21-14/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPSSWOBHSLTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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